Cbz-L-Leucinol

Asymmetric Synthesis Organocatalysis Chiral Auxiliary

Cbz-L-Leucinol is the essential (S)-configured chiral amino alcohol for constructing high-performance ligand-exchange CSPs achieving separation factors (α) up to 6.42 for PPI enantiomers. Unlike L-leucinol or other Cbz-amino alcohols, the leucinol scaffold uniquely delivers up to 95% ee in asymmetric cross-aldol reactions. Its orthogonal Cbz protection enables seamless integration into solid-phase peptide synthesis of proteasome inhibitors (e.g., MG-132). Procure with confidence for chiral method development and enantioselective synthesis.

Molecular Formula C14H21NO3
Molecular Weight 251.326
CAS No. 6216-61-1
Cat. No. B2625422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-L-Leucinol
CAS6216-61-1
Molecular FormulaC14H21NO3
Molecular Weight251.326
Structural Identifiers
SMILESCC(C)CC(CO)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m0/s1
InChIKeyYGARWTHXCINBQM-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-L-Leucinol (CAS 6216-61-1) | Cbz-Protected L-Leucinol for Asymmetric Synthesis and Chiral Resolution


Cbz-L-Leucinol (N-Benzyloxycarbonyl-L-leucinol) is a chiral amino alcohol derivative of L-leucine, widely employed as a versatile building block and chiral auxiliary in asymmetric organic synthesis . Its structure, featuring an (S)-configured stereogenic center, a protected amine (Cbz) group, and a primary alcohol, enables it to serve as an effective organocatalyst and a key scaffold for developing chiral stationary phases (CSPs) in liquid chromatography [1].

Why Cbz-L-Leucinol (6216-61-1) Cannot Be Simply Substituted by Unprotected or Alternative Cbz-Amino Alcohols in Critical Applications


Cbz-L-Leucinol (CAS 6216-61-1) cannot be generically substituted by its unprotected counterpart (L-leucinol) or by other Cbz-protected amino alcohols like Cbz-L-valinol or Cbz-L-phenylalaninol without compromising key performance metrics. While L-leucinol itself functions as an organocatalyst, the Cbz-protecting group fundamentally alters the compound's reactivity profile and is essential for specific synthetic sequences [1]. More critically, in advanced applications such as the construction of ligand-exchange chiral stationary phases (CSPs), the specific stereochemistry (S-enantiomer) and the isobutyl side chain of the leucinol backbone are indispensable. The use of alternative amino alcohols, such as (S)-leucinol derivatives, directly dictates the chiral recognition ability and separation factors (α) achieved, with Cbz-L-leucinol-derived CSPs demonstrating exceptional performance in the resolution of proton pump inhibitors (PPIs) that would not be replicated by other scaffolds [2].

Quantitative Differentiation of Cbz-L-Leucinol (6216-61-1): Head-to-Head Comparisons and Performance Metrics


Superior Organocatalytic Enantioselectivity vs. Valinol in Cross-Aldol Reactions

In a direct comparative study of vicinal amino alcohols as organocatalysts for the asymmetric cross-aldol reaction of isatin with acetone, L-leucinol (the parent compound of Cbz-L-leucinol) was identified as the most effective catalyst, outperforming L-valinol in both reaction rate and enantioselectivity [1].

Asymmetric Synthesis Organocatalysis Chiral Auxiliary

Exceptional Chiral Resolution of Proton Pump Inhibitors on Cbz-L-Leucinol-Derived Stationary Phases

A ligand exchange chiral stationary phase (CSP) derived from (S)-leucinol, the same scaffold as Cbz-L-leucinol, achieved excellent resolution of proton pump inhibitors (PPIs) including omeprazole, pantoprazole, lansoprazole, and rabeprazole [1].

Chromatography Chiral Resolution Pharmaceutical Analysis

Enhanced Chromatographic Resolution Enabled by the Cbz Protecting Group

The carbobenzyloxy (Cbz) protecting group itself is demonstrated to enhance the resolution of chiral amine enantiomers in both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) [1].

Chromatography HPLC SFC

Optimal Application Scenarios for Procuring Cbz-L-Leucinol (CAS 6216-61-1)


Asymmetric Synthesis: Enantioselective Aldol Reactions

When high enantioselectivity is required for the construction of complex molecules via aldol reactions, Cbz-L-leucinol serves as an ideal protected precursor to the superior organocatalyst L-leucinol. The evidence demonstrates that the leucinol scaffold outperforms valinol, achieving up to 95% ee in the asymmetric cross-aldol of isatin with acetone [1]. Procuring the Cbz-protected form allows for its integration into multi-step synthetic sequences where the amino group must remain protected until a later deprotection stage.

Chiral Resolution: Development of Ligand-Exchange Stationary Phases

For analytical chemistry and pharmaceutical quality control laboratories developing methods to separate enantiomers of proton pump inhibitors (PPIs) or racemic α-amino acids, the (S)-leucinol scaffold is the cornerstone of highly efficient ligand-exchange chiral stationary phases (CSPs). As evidenced, CSPs derived from this scaffold achieve separation factors (α) of up to 6.42 and resolution factors (RS) up to 7.15 for PPIs like omeprazole and lansoprazole [2]. Cbz-L-leucinol is the key starting material for synthesizing these advanced CSP ligands.

Peptide and Peptidomimetic Synthesis

In the synthesis of Cbz-protected peptides, such as the widely used proteasome inhibitor MG-132 (Cbz-Leu-Leu-Leu-aldehyde), Cbz-L-leucinol is an essential building block. The Cbz group provides a stable, orthogonal amine protection that is readily removed under hydrogenolysis conditions, facilitating the stepwise construction of complex peptide chains and peptidomimetics for biomedical research [3].

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